P-Nitrophenylacetic acid-osu
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Overview
Description
Succinimidyl-p-nitrophenylacetate is a chemical compound with the molecular formula C₁₂H₁₀N₂O₆ and a molecular weight of 278.22 g/mol . It is commonly used in biochemical research, particularly in the field of proteomics . This compound is known for its ability to form stable amide bonds with primary amines, making it a valuable reagent for protein modification and labeling .
Preparation Methods
Synthetic Routes and Reaction Conditions
Succinimidyl-p-nitrophenylacetate can be synthesized through the reaction of N-hydroxysuccinimide with p-nitrophenylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide . The reaction typically occurs in an organic solvent like dichloromethane or dimethylformamide at room temperature . The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods
While specific industrial production methods for succinimidyl-p-nitrophenylacetate are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques such as large-scale chromatography or crystallization .
Chemical Reactions Analysis
Types of Reactions
Succinimidyl-p-nitrophenylacetate primarily undergoes nucleophilic substitution reactions . The succinimidyl ester group is highly reactive towards nucleophiles, particularly primary amines, resulting in the formation of stable amide bonds . This reactivity makes it an excellent reagent for protein and peptide modification .
Common Reagents and Conditions
The most common reagents used with succinimidyl-p-nitrophenylacetate are primary amines, which react with the succinimidyl ester group under mild conditions, typically at room temperature and neutral to slightly basic pH . The reaction is often carried out in aqueous or organic solvents, depending on the solubility of the reactants .
Major Products Formed
The major products formed from the reaction of succinimidyl-p-nitrophenylacetate with primary amines are amide bonds, resulting in modified proteins or peptides . These modified biomolecules can then be used for various biochemical assays and studies .
Scientific Research Applications
Succinimidyl-p-nitrophenylacetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of succinimidyl-p-nitrophenylacetate involves the formation of a covalent bond between the succinimidyl ester group and a primary amine . This reaction results in the formation of a stable amide bond, which can be used to link various biomolecules . The molecular targets are typically proteins or peptides with accessible primary amine groups .
Comparison with Similar Compounds
Similar Compounds
N-Succinimidyl 3,5-dinitrophenylacetate: Similar in structure but contains additional nitro groups, which can affect its reactivity and applications.
N-Succinimidyl 4-nitrophenylpropionate: Similar in structure but with a different alkyl chain length, which can influence its solubility and reactivity.
Uniqueness
Succinimidyl-p-nitrophenylacetate is unique due to its specific reactivity towards primary amines and its stability under various conditions . This makes it particularly useful for applications requiring stable and specific modifications of biomolecules .
Properties
Molecular Formula |
C12H9N2O6- |
---|---|
Molecular Weight |
277.21 g/mol |
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-2-(4-nitrophenyl)acetate |
InChI |
InChI=1S/C12H10N2O6/c15-9-5-6-10(16)13(9)11(12(17)18)7-1-3-8(4-2-7)14(19)20/h1-4,11H,5-6H2,(H,17,18)/p-1 |
InChI Key |
HJQKMCWTZILYDA-UHFFFAOYSA-M |
Canonical SMILES |
C1CC(=O)N(C1=O)C(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)[O-] |
Origin of Product |
United States |
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